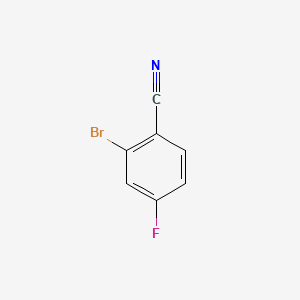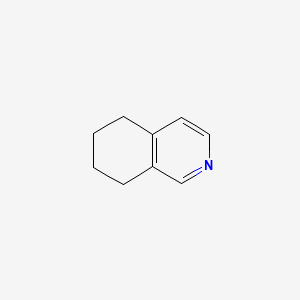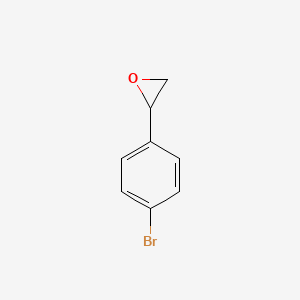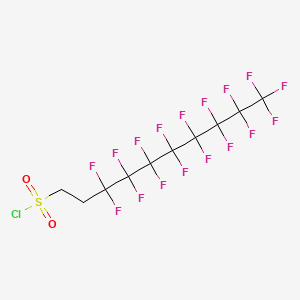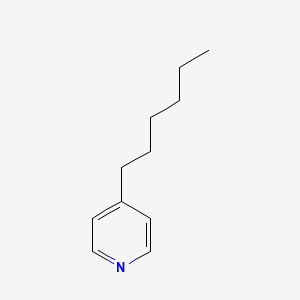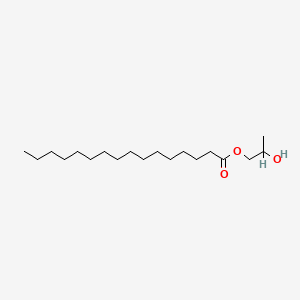
Ethyl pyrrole-1-carboxylate
Vue d'ensemble
Description
Ethyl pyrrole-2-carboxylate derivatives are a class of organic compounds that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. These compounds typically feature a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, substituted with an ethyl ester group at the second position and various other substituents at other positions on the ring .
Synthesis Analysis
The synthesis of ethyl pyrrole-2-carboxylate derivatives involves various strategies, including the reaction of 2H-azirines with enamines , triethylphosphite mediated reductive cyclization under microwave irradiation , and condensation reactions with different hydrazides . These methods have been shown to yield the desired products in good to high yields and have been characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using both experimental techniques and quantum chemical calculations. Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to analyze the strength and nature of various types of intra- and intermolecular interactions, such as hydrogen bonding . These studies have provided insights into the stability and reactivity of the molecules.
Chemical Reactions Analysis
Ethyl pyrrole-2-carboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo spiro heterocyclization reactions with acetonitriles and 4-hydroxycoumarin to produce spiro compounds . They can also form dimers through intermolecular hydrogen bonding, as evidenced by vibrational analysis and AIM calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been evaluated through various spectroscopic and computational methods. The thermodynamic parameters calculated using DFT suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, have been calculated and compared with experimental data to confirm the structures of the synthesized compounds .
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés du pyrrole, y compris l'Ethyl pyrrole-1-carboxylate, sont connus pour leurs applications diverses en chimie médicinale. Ils servent de blocs de construction clés dans la synthèse de divers composés thérapeutiquement actifs tels que les fongicides, les antibiotiques, les médicaments anti-inflammatoires, les médicaments hypolipidémiants, les agents antitumoraux et les inhibiteurs de la transcriptase inverse dans le VIH-1 et les kinases de protéines des ADN polymérases cellulaires .
Agents hypolipidémiants
Des composés pyrroliques spécifiques ont démontré des effets hypolipidémiants dans le sérum lorsqu'ils étaient administrés par voie orale à des rats. Cela suggère des applications potentielles de l'this compound dans le développement de médicaments hypolipidémiants .
Synthèse chimique
L'this compound peut être utilisé comme précurseur ou intermédiaire dans les synthèses chimiques, en particulier dans la production de dérivés du pyrrole plus complexes qui ont diverses applications dans la recherche scientifique et l'industrie .
Safety and Hazards
Ethyl pyrrole-1-carboxylate is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It causes serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Pyrrole derivatives, including Ethyl pyrrole-1-carboxylate, have been the focus of many research studies due to their diverse biological activities and potential applications in pharmaceuticals. Future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and biological activities of pyrrole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
ethyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHANFZMYRFWIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282629 | |
| Record name | ethyl pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4277-64-9 | |
| Record name | NSC26963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





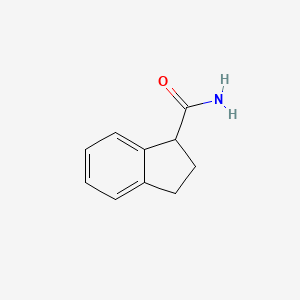

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)
